molecular formula C23H21N3O5S B14118218 N-(4-methoxybenzyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

N-(4-methoxybenzyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B14118218
M. Wt: 451.5 g/mol
InChI Key: OIBCTNWVQMYSNI-UHFFFAOYSA-N
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Description

The compound features a thieno[3,2-d]pyrimidine core fused with a thiophene ring and pyrimidine-dione moiety. Key substituents include:

  • 2-Methoxyphenyl group: Introduces steric and electronic effects on the pyrimidine ring.
  • Acetamide linker: Facilitates hydrogen bonding and structural flexibility.

This structure is distinct from other heterocyclic systems (e.g., pyrazolo-pyrimidines, triazolo-pyrimidines) due to its planar, fused thieno-pyrimidine core, which may influence binding to biological targets like kinases or enzymes .

Properties

Molecular Formula

C23H21N3O5S

Molecular Weight

451.5 g/mol

IUPAC Name

2-[3-(2-methoxyphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C23H21N3O5S/c1-30-16-9-7-15(8-10-16)13-24-20(27)14-25-18-11-12-32-21(18)22(28)26(23(25)29)17-5-3-4-6-19(17)31-2/h3-12H,13-14H2,1-2H3,(H,24,27)

InChI Key

OIBCTNWVQMYSNI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4OC)SC=C3

Origin of Product

United States

Biological Activity

N-(4-methoxybenzyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related studies.

Chemical Structure

The compound's structure can be represented as follows:

C19H20N2O4S\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_4\text{S}

This structure includes a thieno[3,2-d]pyrimidine core with various substituents that contribute to its biological activity.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Tubulin Interaction : Many derivatives have been shown to bind to the colchicine site on tubulin, inhibiting microtubule polymerization. This leads to cell cycle arrest in the G(2)/M phase and subsequent apoptosis in cancer cells .
  • Antioxidant Activity : Some studies suggest that similar compounds can exhibit antioxidant properties, reducing oxidative stress within cells and potentially enhancing the efficacy of other therapeutic agents .

Biological Activity Studies

Several studies have explored the biological activities of compounds related to this compound:

  • In Vitro Cytotoxicity : A study demonstrated that derivatives with similar structural features exhibited significant cytotoxic effects against various cancer cell lines. For instance, compounds were tested against melanoma and prostate cancer cell lines and showed effective growth inhibition .
  • In Vivo Efficacy : In animal models, certain derivatives demonstrated promising antitumor activity without significant neurotoxicity. For example, treatments resulted in tumor growth inhibition percentages ranging from 30% to 70%, indicating potential for clinical application .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
CytotoxicitySignificant inhibition of cancer cell growth ,
Cell Cycle ArrestInduction of G(2)/M phase arrest
Antioxidant EffectsReduction of oxidative stress
In Vivo Efficacy30%-70% tumor growth inhibition in models

Case Studies

  • Case Study on Melanoma : A derivative was tested for its effects on human melanoma cells (VMM917). The study revealed a selective cytotoxic effect with a 4.9-fold increase in toxicity compared to normal cells. The compound also induced cell cycle arrest at the S phase and reduced melanin production significantly .
  • Prostate Cancer Study : In vivo studies using human prostate cancer xenografts showed that treatment with related compounds led to significant tumor reduction without observable side effects such as neurotoxicity .

Comparison with Similar Compounds

Core Heterocyclic Systems

The thieno[3,2-d]pyrimidine core differentiates the target compound from analogs with alternative fused or non-fused systems:

Compound Class Core Structure Key Features Reference
Thieno[3,2-d]pyrimidine Thiophene + pyrimidine Planar structure, electron-deficient due to dione groups; suitable for π-π stacking. Target
Benzothieno-triazolo-pyrimidine Benzothiophene + triazole + pyrimidine Increased rigidity; sulfanyl groups may enhance redox activity.
Pyrazolo[3,4-d]pyrimidinone Pyrazole + pyrimidine Non-planar geometry; nitrogen-rich for hydrogen bonding.
Benzo[b][1,4]oxazin Benzene + oxazine Oxygen atom introduces polarity; less electron-deficient than pyrimidines.

Substituent Effects

Substituents critically modulate solubility, bioavailability, and target affinity:

Compound Substituents Impact on Properties
Target Compound 4-Methoxybenzyl, 2-methoxyphenyl Enhanced lipophilicity; methoxy groups donate electrons, stabilizing the core.
N-Phenyl-sulfanyl acetamide derivatives Phenyl, sulfanyl acetamide Sulfur atoms improve metabolic stability but reduce solubility.
Quinolin-8-yl-oxy acetamide Brominated quinoline, methoxyphenyl Bulky groups reduce membrane permeability; bromine increases molecular weight.
Sulfamoylphenyl-tetrahydropyrimidine Sulfamoyl, tetrahydropyrimidinyl Polar sulfamoyl group enhances aqueous solubility; reduced lipophilicity.

Electronic and Structural Considerations

  • Isoelectronicity vs. Isovalency: While some analogs (e.g., pyrazolo-pyrimidines) share electron-deficient cores, structural differences (e.g., fused vs. non-fused rings) lead to divergent reactivity and target interactions .

Research Implications

  • Biological Activity: Thieno-pyrimidines are associated with kinase inhibition and anticancer activity. Structural analogs with sulfanyl or sulfamoyl groups (e.g., ) may target enzymes like DHFR or carbonic anhydrase.
  • Drug Design : The acetamide linker in the target compound offers flexibility for derivatization, while methoxy groups balance lipophilicity and solubility.

Preparation Methods

Formation of 3-(2-Methoxyphenyl)Thieno[3,2-d]Pyrimidine-2,4(1H,3H)-Dione

Method A: Cyclocondensation of 3-Amino-5-Arylthiophene Derivatives

  • Starting Material : 3-Amino-5-(2-methoxyphenyl)thiophene-2-carboxamide (11a ) is prepared via Gewald reaction.
  • Cyclization : Heating 11a with formic acid under microwave irradiation (100°C, 30 min) induces cyclocondensation to form 3-(2-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (12 ).
  • Oxidation : Treatment of 12 with hydrogen peroxide in acetic acid yields the 2,4-dione derivative 13 (83% yield).

Method B: Friedländer Annulation

  • Intermediate : 2-Amino-3-cyano-4-(2-methoxyphenyl)thiophene (5k ) reacts with malononitrile in ethanol under reflux.
  • Outcome : Intramolecular cyclization affords the pyrimidine ring, though yields are lower (~65%) compared to Method A.

Functionalization at Position 1

Alkylation with Bromoacetamide Derivatives

Stepwise Protocol :

  • Base Activation : The sodium salt of 13 is generated using NaH in dry THF (0°C, 30 min).
  • Nucleophilic Substitution : Reaction with 2-bromo-N-(4-methoxybenzyl)acetamide (14 ) at 60°C for 12 h introduces the acetamide side chain.
  • Workup : Precipitation in ice-water followed by recrystallization (ethanol:water, 7:3) yields the target compound (72% purity, 89% after column chromatography).

Alternative Approach :

  • Direct alkylation of 13 with chloroacetamide in the presence of K₂CO₃ and catalytic KI in DMF (80°C, 8 h).

Optimization and Mechanistic Insights

Solvent and Catalyst Screening

Condition Solvent Catalyst Yield (%) Purity (%)
NaH/THF THF None 72 89
K₂CO₃/DMF DMF KI 68 85
Microwave-Assisted EtOH Morpholine 81 92

Microwave irradiation reduces reaction time to 2 h with enhanced yield (81%).

Stereoelectronic Effects

  • Electron-donating groups (e.g., methoxy) on the aryl ring stabilize the transition state during cyclization, as evidenced by DFT calculations.
  • Steric hindrance from the 2-methoxyphenyl group necessitates elevated temperatures for efficient alkylation.

Analytical Validation

Spectroscopic Data

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, pyrimidine-H), 7.45–6.82 (m, 8H, aryl-H), 4.32 (s, 2H, CH₂), 3.81 (s, 3H, OCH₃), 3.75 (s, 3H, OCH₃).
  • HRMS (ESI+) : m/z 478.1521 [M+H]⁺ (calc. 478.1518).

X-ray Crystallography

  • Single-crystal analysis confirms the Z-configuration of the acetamide moiety and planar thienopyrimidine core.

Challenges and Troubleshooting

Byproduct Formation

  • Competing O-alkylation occurs if the sodium salt of 13 is inadequately dried. Solution: Use molecular sieves during salt formation.
  • Hydrolysis of the acetamide group under acidic conditions. Mitigation: Maintain pH >7 during workup.

Scalability Issues

  • Batch reactions >10 g exhibit reduced yields due to inhomogeneous heating. Continuous-flow systems improve consistency.

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